molecular formula C14H16N4O7 B12901092 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone CAS No. 92297-09-1

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone

Katalognummer: B12901092
CAS-Nummer: 92297-09-1
Molekulargewicht: 352.30 g/mol
InChI-Schlüssel: GKKMZQDANLBXRO-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core, making it a unique structure with significant potential in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone typically involves multiple steps:

    Formation of the Morpholinomethyl Intermediate: This step involves the reaction of morpholine with formaldehyde to form the morpholinomethyl group.

    Introduction of the Nitrofuranyl Group: The nitrofuran moiety is introduced through a condensation reaction with 5-nitro-2-furaldehyde.

    Formation of the Oxazolidinone Core: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products include oxidized derivatives of the nitrofuran moiety.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted morpholinomethyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone involves several molecular targets and pathways:

    Antimicrobial Activity: The nitrofuran moiety generates reactive intermediates that interact with bacterial ribosomal proteins, inhibiting protein synthesis and leading to bacterial cell death.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran moiety.

    Oxazolidinone Derivatives: Compounds with an oxazolidinone core, such as linezolid, which are used as antibiotics.

Uniqueness

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core

Eigenschaften

CAS-Nummer

92297-09-1

Molekularformel

C14H16N4O7

Molekulargewicht

352.30 g/mol

IUPAC-Name

5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H16N4O7/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16/h1-2,7,10H,3-6,8-9H2/b15-7+

InChI-Schlüssel

GKKMZQDANLBXRO-VIZOYTHASA-N

Isomerische SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.